3-(Trimethylsilyl)prop-2-ynoyl chloride
Description
3-(Trimethylsilyl)prop-2-ynoyl chloride (CAS: 66224-70-2) is a silylated acyl chloride with the molecular formula C₆H₉ClOSi and a molecular weight of 176.72 g/mol (calculated from atomic weights). It is characterized by a terminal alkyne group adjacent to a trimethylsilyl (TMS) moiety and a reactive acyl chloride functional group. This compound is synthesized via the reaction of trimethylsilylpropiolic acid with oxalyl chloride, followed by amidation or further derivatization . The TMS group enhances steric protection and modulates reactivity, making the compound valuable in organic synthesis, particularly in click chemistry and transition metal-catalyzed reactions .
Properties
IUPAC Name |
3-trimethylsilylprop-2-ynoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClOSi/c1-9(2,3)5-4-6(7)8/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQYUDZNFLTUTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66224-70-2 | |
| Record name | 3-(trimethylsilyl)propioloyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
3-(Trimethylsilyl)prop-2-ynoyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of trimethylsilylpropynoic acid with thionyl chloride. This reaction typically yields a mixture of 3-(trimethylsilyl)propioloyl chloride and 3-chloro-3-trimethylsilyl-2-propenoyl chloride . The reaction conditions often include the use of an inert atmosphere and controlled temperatures to ensure high yield and purity of the desired product .
Chemical Reactions Analysis
3-(Trimethylsilyl)prop-2-ynoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles.
Addition Reactions: The triple bond in the propioloyl moiety can undergo addition reactions with electrophiles, leading to the formation of various substituted products.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions.
Scientific Research Applications
3-(Trimethylsilyl)prop-2-ynoyl chloride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is utilized in the modification of biomolecules for various biological studies.
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)prop-2-ynoyl chloride primarily involves its reactivity towards nucleophiles and electrophiles. The trimethylsilyl group enhances the stability of the molecule, while the propioloyl chloride moiety provides a reactive site for chemical transformations. The compound can form intermediates such as carbocations and carbanions, which facilitate various synthetic processes.
Comparison with Similar Compounds
Trimethylsilyl Group Influence
The TMS group in this compound reduces electron density at the alkyne, suppressing unwanted polymerization while enabling regioselective desilylation for subsequent functionalization (e.g., allylation or cross-coupling) . In contrast, prop-2-ynoyl chloride (lacking the TMS group) exhibits higher electrophilicity but is less stable, requiring low-temperature storage to prevent decomposition .
Acyl Chloride Reactivity
Like propionyl chloride, this compound undergoes nucleophilic acyl substitution with amines and alcohols. However, the TMS group slows hydrolysis compared to non-silylated analogs, allowing controlled reactions in aqueous-organic biphasic systems .
Stability and Handling
- This compound is moisture-sensitive but less prone to hydrolysis than propionyl chloride due to the hydrophobic TMS group. Storage under inert gas (e.g., N₂) is recommended .
- Triphenylmethyl chloride’s stability arises from steric hindrance, whereas the linear structure of prop-2-ynoyl chloride necessitates stringent anhydrous conditions .
Biological Activity
3-(Trimethylsilyl)prop-2-ynoyl chloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 66224-70-2
- Molecular Formula : C7H11ClOSi
- Molecular Weight : 178.70 g/mol
This compound features a trimethylsilyl group attached to a propyne moiety, with a chloride functional group that enhances its reactivity. The presence of the trimethylsilyl group contributes to its stability and solubility in organic solvents.
Synthesis
The synthesis of this compound typically involves the reaction of propargyl alcohol with trimethylsilyl chloride in the presence of a suitable base, followed by chlorination. The general reaction can be summarized as follows:
-
Formation of Propargyl Alcohol :
-
Chlorination :
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the downregulation of anti-apoptotic proteins and activation of caspases.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Induction of apoptosis |
| MDA-MB-231 | 15 | Inhibition of cell proliferation |
| PC3 | 12 | Modulation of cell cycle regulators |
Antimicrobial Properties
In addition to anticancer activity, this compound exhibits antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Studies
- Study on Cancer Cell Lines : A study conducted on breast cancer cell lines (MCF7 and MDA-MB-231) demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent in cancer treatment.
- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against multi-drug resistant bacterial strains, showing promising results that could lead to the development of new antimicrobial therapies.
Q & A
Q. What spectroscopic techniques are essential for characterizing reaction intermediates?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
